k-Strophanthoside

Description

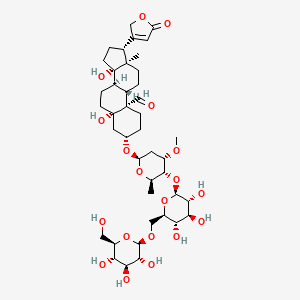

cardiac glycoside extracted from Strophanthus kombe; sugars (glucose-glucose-cymarose) are bonded with strophanthidin

Structure

2D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILGYKHFZXQALF-FBPIOBPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954919 | |

| Record name | k-Strophanthoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33279-57-1 | |

| Record name | k-Strophanthoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33279-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | k-Strophanthoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033279571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | k-Strophanthoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | K-STROPHANTHOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8141H9654J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of k-Strophanthoside from Strophanthus kombe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of k-strophanthoside, a cardiac glycoside derived from the seeds of Strophanthus kombe. The document details the historical context of its discovery, outlines a step-by-step experimental protocol for its extraction and purification, and presents quantitative data on yield and purity. Furthermore, it delves into the primary mechanism of action of this compound, including its inhibitory effects on the Na+/K+-ATPase pump and the subsequent modulation of the MAPK signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction: A Historical Perspective

The journey of this compound from a component of traditional African arrow poisons to a significant cardiotonic agent in Western medicine is a fascinating chapter in the history of pharmacology. The potent cardiac effects of extracts from Strophanthus species were recognized by European explorers in the 19th century. In 1885, Scottish pharmacologist Sir Thomas Richard Fraser was the first to isolate a glycoside from the seeds of Strophanthus kombe, which he named "strophanthin".[1] This pioneering work laid the foundation for the therapeutic use of strophanthins in treating heart conditions. Subsequent research led to the characterization of various related glycosides, with the mixture from S. kombe being designated as K-strophanthin, which includes this compound as a key constituent.[2]

The seeds of Strophanthus kombe are a rich source of cardiac glycosides, with concentrations ranging from 8-10% of the dried seed weight.[1][2] These compounds are characterized by a steroidal aglycone linked to one or more sugar moieties. This compound itself is comprised of the aglycone strophanthidin linked to a trisaccharide. The primary therapeutic action of these glycosides stems from their ability to inhibit the Na+/K+-ATPase enzyme, a critical protein for maintaining cellular ion gradients.[3] This inhibition leads to an increase in intracellular calcium ions in cardiac muscle cells, resulting in a positive inotropic effect (increased force of contraction).[4]

Isolation and Purification of this compound

The isolation of this compound from Strophanthus kombe seeds is a multi-step process involving extraction, enrichment, and chromatographic purification. The following protocol outlines a general procedure for obtaining a purified fraction of this compound.

Experimental Protocol: Extraction and Enrichment

-

Seed Preparation: Dried seeds of Strophanthus kombe are ground into a fine powder to increase the surface area for efficient extraction.

-

Defatting: The powdered seeds are first defatted to remove lipids that can interfere with subsequent extraction and purification steps. This is typically achieved by extraction with a non-polar solvent such as hexane.

-

Extraction of Glycosides: The defatted seed material is then extracted with a polar solvent to isolate the cardiac glycosides. An ethanolic or methanolic solution is commonly used. For example, the material can be refluxed with 70% ethanol.

-

Enrichment using Adsorber Resins: The crude extract, rich in a mixture of glycosides and other plant constituents, is then subjected to an enrichment step. A common method involves column chromatography using a non-polar adsorber resin.

-

Procedure:

-

Dissolve the dry substance of the ethanol extract in water.

-

Load the aqueous solution onto a column packed with a non-polar adsorbent resin (e.g., Diaion® HP 20 SS).

-

Wash the column extensively with water to remove highly polar impurities and non-glycosidic compounds.

-

Elute the cardiac glycosides with a stepwise gradient of increasing methanol concentration in water (e.g., 30%, 40%, 45%, 50% methanol).[5] Fractions are collected and analyzed for their glycoside content.

-

-

Experimental Protocol: Preparative HPLC Purification

Fractions enriched with this compound from the initial column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically used for the separation of cardiac glycosides.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape, is employed.[6]

-

Gradient Program: The specific gradient program will need to be optimized based on the analytical separation, but a typical program would involve a gradual increase in the percentage of acetonitrile over time to elute the different glycosides based on their polarity.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength of around 220 nm, where the cardenolide lactone ring exhibits absorbance.[7]

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC-MS.[6]

Data Presentation: Yield and Purity

The following tables summarize representative quantitative data for the isolation of a K-strophanthin mixture from Strophanthus kombe seeds. It is important to note that the yield and purity of specifically isolated this compound will depend on the precise optimization of the chromatographic steps.

| Extraction & Enrichment Step | Starting Material | Parameter | Value | Reference |

| Enrichment of Glycoside Mixture | 20 g dry substance of defatted ethanol extract | Mass of pure glycoside mixture obtained | 6.06 g | [5] |

| Composition of Purified Glycoside Mixture | Component | Percentage | Reference |

| γ-K-strophanthin | 75% | [5] | |

| β₁-K-strophanthin | 12.5% | [5] | |

| β₂-K-strophanthin | 9.5% | [5] |

Note: γ-K-strophanthin is another term for this compound.

Mechanism of Action: Na+/K+-ATPase Inhibition and MAPK Signaling

The primary molecular target of this compound is the Na+/K+-ATPase, an ion pump located in the plasma membrane of most animal cells.[3] Inhibition of this pump by cardiac glycosides leads to a cascade of events that ultimately alters cellular function, particularly in cardiac myocytes.

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound on Na+/K+-ATPase can be quantified using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Several commercial kits are available for this purpose.

Experimental Protocol (General Principle):

-

Sample Preparation: Prepare lysates from cells or tissues containing Na+/K+-ATPase.

-

Reaction Setup: In a microplate, combine the sample with an assay buffer containing ATP as the substrate.

-

Incubation: Incubate the reaction mixture at 37°C to allow the enzyme to hydrolyze ATP.

-

Phosphate Detection: After the incubation period, a reagent is added that reacts with the liberated inorganic phosphate to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 650 nm).

-

Inhibitor Assay: To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound. The activity is compared to a control without the inhibitor. The total ATPase activity is measured, and the specific Na+/K+-ATPase activity is determined by subtracting the activity measured in the presence of a specific Na+/K+-ATPase inhibitor like ouabain.

Modulation of the MAPK Signaling Pathway

Recent studies have shown that beyond its direct effects on ion transport, the inhibition of Na+/K+-ATPase by cardiac glycosides can also trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial signaling route that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

Experimental Protocol: Western Blot Analysis of ERK Phosphorylation

A common method to assess the activation of the MAPK pathway is to measure the phosphorylation of key proteins in the cascade, such as Extracellular signal-Regulated Kinase (ERK).

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., cancer cell lines known to be sensitive to cardiac glycosides) and treat with varying concentrations of this compound for a defined period.

-

Protein Extraction: Lyse the cells to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.

-

SDS-PAGE and Transfer: Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then detected on X-ray film or with a digital imaging system.

-

Total ERK Control: To ensure that changes in p-ERK levels are not due to changes in the total amount of ERK protein, the membrane can be stripped and re-probed with an antibody that recognizes total ERK.[8][9]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and mechanism of action of this compound from Strophanthus kombe. The presented experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working with this potent cardiac glycoside. The elucidation of its interaction with the Na+/K+-ATPase and the subsequent modulation of the MAPK signaling pathway highlights the complex pharmacology of this natural product and underscores its potential for further therapeutic development. The methodologies described herein can be adapted and optimized for the isolation and characterization of other related cardiac glycosides, contributing to the ongoing exploration of natural products for novel therapeutic applications.

References

- 1. Characterization of the cardiac glycoside and lipid profiles of Strophanthus kombé Oliv. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5062959A - Process for the enrichment and/or isolation of heart glycosides with the use of non-polar absorber resins - Google Patents [patents.google.com]

- 6. mybiosource.com [mybiosource.com]

- 7. cohesionbio.com [cohesionbio.com]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to k-Strophanthoside: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

k-Strophanthoside, a cardiac glycoside found in the seeds of Strophanthus kombe, has a long history in traditional medicine and has been a subject of significant scientific interest for its potent cardiotonic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₄₂H₆₄O₁₉ and a molecular weight of approximately 872.95 g/mol [1][2]. Its structure consists of a steroidal aglycone, strophanthidin, linked to a trisaccharide chain. The IUPAC name for this compound is (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is noteworthy that while some experimental data is available, certain parameters are based on predictions and should be considered accordingly.

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₄O₁₉ | [1][2][3][4] |

| Molecular Weight | 872.95 g/mol | [1][2] |

| CAS Number | 33279-57-1 | [3] |

| Melting Point | 200 °C | [5] |

| Boiling Point (Predicted) | 1027.2 ± 65.0 °C | [5] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 12.86 ± 0.70 | [5] |

| Solubility | Soluble in chloroform, ethanol, water, and methanol. | [5] |

Spectroscopic Data

Mass Spectrometry (MS): Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the characterization of this compound and other cardiac glycosides from Strophanthus kombe seeds[6][7]. In negative ion mode, this compound typically forms adduct ions such as [M+HCOO]⁻, while MS/MS experiments yield the pseudomolecular ion [M-H]⁻[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, NMR data for its aglycone, strophanthidin, and other related cardiac glycosides can be used for comparative analysis and structural elucidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific IR and UV-Vis spectra for this compound are not detailed in the provided search results. General characteristics of cardiac glycosides include IR absorptions corresponding to hydroxyl, carbonyl (from the lactone ring and aldehyde), and ether functionalities. The α,β-unsaturated lactone ring in the cardenolide structure typically exhibits a characteristic UV absorption maximum.

Biological Activity and Signaling Pathways

The primary and most well-characterized biological activity of this compound is its potent inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump, a transmembrane protein essential for maintaining electrochemical gradients in various cell types, particularly cardiomyocytes[8].

Inhibition of Na⁺/K⁺-ATPase and Cardiotonic Effects

The inhibition of the Na⁺/K⁺-ATPase pump by this compound leads to a cascade of events within cardiac muscle cells, as depicted in the signaling pathway diagram below. This ultimately results in an increased force of contraction (positive inotropic effect).

Modulation of Other Signaling Pathways

Recent research has revealed that the biological effects of strophanthidin, the aglycone of this compound, extend beyond Na⁺/K⁺-ATPase inhibition and involve the modulation of other critical intracellular signaling pathways, particularly in the context of cancer.

MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Pathways in Cancer: Studies have shown that strophanthidin can attenuate the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways in various human cancer cell lines[3][4][9]. This modulation can lead to cell cycle arrest, apoptosis, and autophagic cell death[3][4][9]. The diagram below illustrates the inhibitory effects of strophanthidin on these interconnected pathways.

Experimental Protocols

Extraction and Isolation of this compound from Strophanthus kombe

The following is a generalized workflow for the extraction and isolation of this compound from Strophanthus kombe seeds, based on common practices for cardiac glycoside purification.

Methodology Details:

-

Defatting: The powdered seeds of Strophanthus kombe are first defatted using a non-polar solvent like hexane to remove lipids and other non-polar compounds[10].

-

Extraction: The defatted material is then extracted with an aqueous alcohol solution, such as 50% methanol, to solubilize the cardiac glycosides[1].

-

Purification: The crude extract is subjected to a series of purification steps. This may involve precipitation of impurities using agents like lead(II) acetate, followed by centrifugation[1]. The supernatant containing the glycosides is then further purified.

-

Chromatography: Column chromatography is a key step in the isolation of this compound. Non-polar absorber resins have been used for the enrichment and separation of cardiac glycosides[10]. The column is typically eluted with a gradient of increasing methanol in water[10].

-

Final Purification: Fractions containing this compound are collected and may be subjected to further purification by techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the pure compound[5].

Analysis of Biological Activity

Na⁺/K⁺-ATPase Inhibition Assay: The inhibitory activity of this compound on Na⁺/K⁺-ATPase can be assessed using an in vitro enzyme assay. The assay measures the amount of inorganic phosphate released from the hydrolysis of ATP by the enzyme in the presence and absence of the inhibitor.

Cell-Based Assays: The effects of this compound or its aglycone, strophanthidin, on cellular processes such as proliferation, apoptosis, and cell cycle can be investigated using various cell-based assays on relevant cell lines (e.g., cancer cell lines). Standard techniques include MTT assays for cell viability, flow cytometry for cell cycle analysis, and Western blotting to determine the expression levels of key proteins in the signaling pathways of interest[4][9].

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities. Its well-established role as a cardiotonic agent through the inhibition of Na⁺/K⁺-ATPase is now complemented by emerging research into its potential as an anticancer agent via the modulation of multiple signaling pathways. This technical guide has provided a consolidated overview of the current knowledge on this compound, highlighting its chemical and physical properties, and biological mechanisms of action. Further research, particularly in obtaining detailed experimental spectroscopic data and refining isolation protocols, will be crucial for advancing its potential therapeutic applications.

References

- 1. ijcrt.org [ijcrt.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers [frontiersin.org]

- 10. US5062959A - Process for the enrichment and/or isolation of heart glycosides with the use of non-polar absorber resins - Google Patents [patents.google.com]

k-Strophanthoside: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

k-Strophanthoside, a cardiac glycoside isolated from the seeds of Strophanthus kombe, has long been recognized for its potent cardiotonic effects.[1][2] Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a critical ion pump in cardiac muscle cells.[2][3] This inhibition leads to a cascade of events culminating in increased myocardial contractility. Beyond its cardiovascular applications, recent research has unveiled the potential of this compound and its aglycone, strophanthidin, as promising anticancer agents. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression, including the MAPK, PI3K/Akt/mTOR, and Wnt/β-catenin pathways.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to elucidate its mechanisms of action.

Core Biological Activity: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound is the sodium-potassium ATPase (Na+/K+-ATPase), an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2][3]

By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound inhibits its pumping function.[6] This leads to an accumulation of intracellular sodium ions. The increased intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in intracellular calcium levels.[2] In cardiac myocytes, this elevation in intracellular calcium enhances the force of contraction, producing a positive inotropic effect.[2]

Anticancer Activity and Associated Molecular Targets

Emerging evidence highlights the potent anticancer properties of this compound and its aglycone, strophanthidin. The cytotoxic effects are observed across various cancer cell lines, including breast, lung, and liver cancer.[4]

Quantitative Data on Cytotoxicity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of strophanthidin, the aglycone of this compound, in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 1.12 ± 0.04 | [4] |

| A549 | Lung Cancer | 0.529 ± 0.05 | [4] |

| HepG2 | Liver Cancer | 1.75 ± 0.02 | [4] |

| U-251 | Glioblastoma | 0.04 (EC50) | MedChemExpress Data |

Induction of Apoptosis

This compound and strophanthidin have been demonstrated to induce apoptosis in cancer cells.[4] This programmed cell death is mediated through the activation of caspase cascades. Experimental evidence shows the upregulation of initiator caspase-9 and executioner caspases-3 and -7 following treatment with strophanthidin.[4] Furthermore, strophanthidin has been shown to promote the expression of the pro-apoptotic protein BAX while downregulating the proto-oncogene c-Myc.[4]

In human lung adenocarcinoma cells, strophanthidin has been found to upregulate the expression of TNF-related apoptosis-inducing ligand receptor 2 (TRAIL-R2 or DR5), leading to the activation of caspases 3, 6, and 8, and ultimately apoptosis.[7][8]

Cell Cycle Arrest

Strophanthidin has been observed to induce cell cycle arrest at the G2/M phase in breast, lung, and liver cancer cells.[4][9] This arrest is associated with the inhibited expression of checkpoint and cyclin-dependent kinases.[4]

Modulation of Signaling Pathways

The anticancer effects of this compound and its derivatives are linked to their ability to modulate several critical intracellular signaling pathways.

MAPK Signaling Pathway

Strophanthidin has been shown to attenuate the MAPK signaling pathway by inhibiting the expression of key proteins such as MEK1.[4][5]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is also a target of strophanthidin. Studies have demonstrated the inhibition of key components of this pathway, including PI3K, Akt, and mTOR, upon treatment with strophanthidin.[4][5]

Wnt/β-catenin Signaling Pathway

Strophanthidin has been found to inhibit the Wnt/β-catenin signaling pathway, a key pathway in development and cancer. This inhibition is evidenced by the downregulation of Gsk3α and β-catenin.[4][5]

c-Src and EGFR Signaling

Inhibition of Na+/K+-ATPase by cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase c-Src.[10][11] This can, in turn, transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways such as the MAPK/ERK pathway.[10][12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 4,000 cells per well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 15 µM) for 24 hours in serum-free media.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Na+/K+-ATPase Activity Assay

This assay determines the inhibitory effect of this compound on its primary target.

-

Enzyme Preparation: Use a commercially available Na+/K+-ATPase preparation (e.g., from porcine heart).

-

Pre-incubation: Pre-incubate the enzyme with various concentrations of this compound in a Tris-HCl buffer (pH 7.0) for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding ATP (e.g., 100 µM) and incubate for 60 minutes at 37°C.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay, at 630-660 nm.[13] The amount of phosphate released is inversely proportional to the inhibitory activity of this compound.

Western Blot Analysis

This technique is used to analyze the expression levels of proteins in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, β-catenin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound-induced cardiotonic effect.

Caption: Overview of signaling pathways modulated by this compound in cancer cells.

Caption: General workflow for Western Blot analysis.

Conclusion

This compound is a potent bioactive compound with a well-defined primary molecular target, the Na+/K+-ATPase. Its inhibitory action on this ion pump underlies its established cardiotonic effects and its emerging potential as an anticancer agent. The ability of this compound and its aglycone to induce apoptosis, cause cell cycle arrest, and modulate critical cancer-related signaling pathways highlights its promise for further investigation in oncological research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working to further unravel the therapeutic potential of this fascinating natural product.

References

- 1. Active site-directed alkylation of Na+-K+-ATPase by digitalis sulphonate derivatives of different lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Strophanthin K? [synapse.patsnap.com]

- 4. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in cardiac glycoside-Na+,K+-ATPase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Frontiers | c-Src Increases the Sensitivity to TKIs in the EGFR-Mutant Lung Adenocarcinoma [frontiersin.org]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

An In-depth Technical Guide to the Solubility and Stability of k-Strophanthoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of k-Strophanthoside, a cardiac glycoside isolated from the seeds of Strophanthus kombe. The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound is a potent cardiac glycoside that has been traditionally used in the treatment of heart failure. Its therapeutic effect is primarily attributed to its inhibitory action on the Na+/K+-ATPase pump in cardiomyocytes. A thorough understanding of its solubility and stability is paramount for the development of safe and effective pharmaceutical formulations.

Solubility of this compound

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation design. While extensive quantitative solubility data for this compound is not widely available in public literature, this section summarizes the known qualitative and semi-quantitative information and provides a detailed protocol for its determination.

Qualitative and Semi-Quantitative Solubility Data

This compound is generally characterized by its polarity, attributed to the sugar moieties in its structure. Its solubility in various solvents is summarized in the table below.

| Solvent System | Solubility | Remarks |

| Water | Soluble | Aqueous solutions are reported to be neutral to litmus. |

| Dilute Alcohol | Soluble | The presence of water enhances solubility. |

| Absolute Ethanol | Less Soluble | Lower solubility compared to aqueous-alcoholic solutions. |

| Methanol | Soluble | A suitable solvent for preparing stock solutions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for in vitro studies. |

| Pyridine | Soluble | - |

| Chloroform | Nearly Insoluble | A non-polar solvent. |

| Ether | Nearly Insoluble | A non-polar solvent. |

| Benzene | Nearly Insoluble | A non-polar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.

Materials:

-

This compound reference standard

-

Selected solvent(s) of appropriate purity (e.g., Water, Ethanol, DMSO)

-

Shaking incubator or water bath with temperature control

-

Calibrated pH meter (for aqueous solutions)

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it becomes constant.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a sufficient speed and duration to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with the mobile phase of the HPLC method to a concentration within the validated range of the assay.

-

Analysis: Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination.

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and the shelf-life of its formulations. This section details its known degradation pathways and provides protocols for conducting stability studies.

Degradation Pathways

Forced degradation studies have elucidated the primary degradation pathways for this compound.[1]

-

Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic linkages, leading to the cleavage of the sugar moieties and the formation of the aglycone, k-strophanthidin .[1]

-

Basic Conditions: In basic environments, this compound is susceptible to the hydrolysis of the unsaturated β-lactone ring, a characteristic feature of cardenolides.[1]

-

Photodegradation: this compound is reported to be sensitive to light, although specific photoproducts are not well-documented in the literature. Photostability testing is crucial to determine the need for light-protective packaging.

-

Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and other degradation pathways.

-

Oxidative Degradation: The susceptibility of this compound to oxidation should be evaluated, as this can be a relevant degradation pathway in certain formulations.

This compound Degradation Pathways.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and is designed to identify potential degradation products and establish the intrinsic stability of this compound.[2][3]

Objective: To investigate the degradation of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

High-purity water

-

pH meter, calibrated

-

Heating block or oven with temperature control

-

Photostability chamber compliant with ICH Q1B guidelines

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[4]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[4] Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[4] Store at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).[4] Store at room temperature for a defined period, protected from light. At each time point, withdraw a sample and dilute with the mobile phase.

-

Thermal Degradation: Store the solid this compound and its solution at an elevated temperature (e.g., 70 °C) in a controlled oven.[5] Analyze samples at various time points.

-

Photostability: Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

-

Sample Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products. Peak purity analysis (e.g., using a diode array detector) should be performed to ensure that the this compound peak is free from co-eluting impurities.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Determine the relative retention times of the degradation products.

-

Evaluate the mass balance to ensure that all degradation products are accounted for.[9]

-

Forced Degradation Study Workflow.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential for accurately quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.[1][10][11]

Recommended HPLC Parameters (Starting Point)

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound.

-

Column Temperature: Controlled, for example, at 25 °C.

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols, based on established scientific principles and regulatory guidelines, offer a robust framework for researchers and drug development professionals. It is important to note that the specific conditions for solubility and stability testing should be optimized for the intended formulation and storage conditions. The development of a validated, stability-indicating analytical method is a prerequisite for obtaining reliable data from these studies.

References

- 1. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. scispace.com [scispace.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. Photostability | SGS [sgs.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. ijtsrd.com [ijtsrd.com]

- 11. ijpsr.com [ijpsr.com]

k-Strophanthoside: A Historical and Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

k-Strophanthoside, a cardiac glycoside derived from the seeds of the African plant Strophanthus kombé, holds a significant place in the history of cardiovascular pharmacology.[1][2] From its origins as a component of arrow poisons to its clinical use as a cardiotonic agent, the journey of this compound reflects the evolution of our understanding of cardiac physiology and drug action. This technical guide provides an in-depth exploration of the historical context, experimental methodologies, and cellular mechanisms associated with this compound, tailored for researchers and professionals in drug development.

Historical Context and Early Research

The story of this compound begins with the traditional use of Strophanthus extracts as arrow poisons in Africa.[1] In the late 19th century, European explorers and scientists began to investigate the potent physiological effects of these extracts. Sir Thomas Richard Fraser, a Scottish pharmacologist, was a key figure in this research, isolating a glycoside from S. kombé in 1885 which he named "strophanthin".[1] By the early 20th century, intravenous preparations of strophanthin-K were being used for the treatment of cardiac failure.[1]

Early research focused on characterizing the cardiotonic and toxic effects of this compound and distinguishing it from other cardiac glycosides like digitalis. These pioneering studies laid the groundwork for understanding its mechanism of action and clinical applications.

Data Presentation

Quantitative Clinical and Preclinical Data

The following tables summarize key quantitative data from historical and comparative studies of this compound and related cardiac glycosides.

Table 1: Comparative Clinical Effects of k-Strophanthin and Digoxin in Patients with Dilated Cardiomyopathy (1994 Study) [3]

| Parameter | Baseline (Run-in) | k-Strophanthin (0.125 mg IV daily) | Digoxin (0.25 mg orally daily) |

| Resting Hemodynamics | |||

| Cardiac Index (L/min/m²) | 2.1 ± 0.5 | 2.5 ± 0.6 | 2.4 ± 0.6 |

| Ejection Fraction (%) | 22 ± 5 | 26 ± 7 | 25 ± 6 |

| Exercise Performance | |||

| Peak Oxygen Consumption (ml/min/kg) | 14.2 ± 3.1 | 15.6 ± 3.5 | 14.1 ± 3.3 |

| O₂ Consumption at Anaerobic Threshold (ml/min/kg) | 9.8 ± 2.4 | 12.0 ± 3.1 | 10.1 ± 2.9 |

*p < 0.05 vs. run-in; **p < 0.01 vs. run-in. Data are presented as mean ± SD.

Table 2: Historical Lethal Dose (LD) of Strophanthin in Animal Models

| Animal Model | Strophanthin Preparation | Average Lethal Dose | Reference |

| Cat | Strophanthin | 0.1 mg/kg | [4] |

| Dog | Strophanthin | 0.12 mg/kg | [4] |

Experimental Protocols

Historical Protocol for Isolation and Purification of this compound

The following is a generalized protocol based on early phytochemical methods for the isolation of cardiac glycosides. Specific solvents and chromatographic techniques evolved over time.

Objective: To isolate and purify this compound from the seeds of Strophanthus kombé.

Materials:

-

Dried and powdered seeds of Strophanthus kombé

-

Ethanol (70-95%)

-

Petroleum ether

-

Chloroform

-

Methanol

-

Column chromatography apparatus

-

Silica gel or other suitable adsorbent

-

Filter paper and funnels

-

Rotary evaporator or distillation apparatus

Methodology:

-

Extraction:

-

The powdered seeds of S. kombé were exhaustively extracted with 70-95% ethanol at room temperature.[5]

-

The resulting extract was filtered to remove solid plant material.

-

The solvent was then removed under reduced pressure using a rotary evaporator or distillation apparatus to yield a crude extract.[5]

-

-

Defatting:

-

The crude extract was suspended in water and partitioned with petroleum ether to remove lipids and other nonpolar compounds.[5]

-

The aqueous layer, containing the glycosides, was retained.

-

-

Fractionation and Purification:

-

The aqueous extract was then subjected to liquid-liquid extraction with solvents of increasing polarity, such as chloroform and chloroform-methanol mixtures.

-

Fractions were collected and monitored for the presence of cardiac glycosides using qualitative tests (e.g., Liebermann-Burchard test for steroids).

-

Promising fractions were further purified using column chromatography packed with an adsorbent like silica gel.

-

The column was eluted with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the individual glycosides.

-

Fractions were collected and analyzed for purity, often using techniques like paper chromatography or thin-layer chromatography in later years.[5]

-

The purified this compound was crystallized from a suitable solvent.

-

Early Experimental Protocol for Assessing Inotropic Effects on an Isolated Heart Preparation

This protocol describes a general method used in early pharmacology to study the effects of drugs on cardiac contractility.

Objective: To determine the inotropic effect of this compound on an isolated animal heart.

Materials:

-

Isolated heart from a suitable animal model (e.g., frog, rabbit, guinea pig)

-

Langendorff apparatus or similar organ bath setup

-

Ringer's solution or other appropriate physiological salt solution, aerated with carbogen (95% O₂, 5% CO₂)

-

This compound solutions of varying concentrations

-

Transducer to measure cardiac contractile force

-

Recording device (e.g., kymograph in early studies)

Methodology:

-

Preparation of the Isolated Heart:

-

The animal was euthanized, and the heart was rapidly excised and placed in cold Ringer's solution.

-

The aorta was cannulated and the heart was mounted on the Langendorff apparatus for retrograde perfusion with oxygenated Ringer's solution at a constant temperature and pressure.

-

A small hook was attached to the apex of the ventricle and connected to a force transducer to record isometric or isotonic contractions.

-

-

Stabilization and Baseline Recording:

-

The heart was allowed to stabilize for a period (e.g., 20-30 minutes) during which it was perfused with drug-free Ringer's solution.

-

Baseline contractile force and heart rate were recorded.

-

-

Drug Administration:

-

This compound was added to the perfusion solution at a low concentration.

-

The effects on contractile force and heart rate were recorded until a stable response was observed.

-

The concentration of this compound was incrementally increased, and the effects were recorded at each concentration to establish a dose-response relationship.

-

-

Data Analysis:

-

The change in contractile force from baseline was measured at each concentration of this compound.

-

A dose-response curve was plotted to determine the potency and efficacy of this compound as a positive inotropic agent.

-

Signaling Pathways and Molecular Mechanisms

The primary molecular target of this compound is the Na⁺/K⁺-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[5][6] Inhibition of this pump by cardiac glycosides leads to a cascade of intracellular events.

Na⁺/K⁺-ATPase Inhibition and Ion Exchange

By binding to the extracellular domain of the α-subunit of the Na⁺/K⁺-ATPase, this compound inhibits its pumping activity. This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in its reverse mode. Consequently, calcium ions are extruded less efficiently, and there is an influx of calcium into the cell, leading to an increase in the intracellular calcium concentration. This elevation in intracellular calcium enhances the contractility of cardiac muscle, which is the basis of the positive inotropic effect of cardiac glycosides.[5][7]

Downstream Signaling Cascades

Beyond its direct effects on ion transport, the inhibition of Na⁺/K⁺-ATPase by cardiac glycosides triggers a complex network of intracellular signaling pathways that can lead to cellular responses such as apoptosis and autophagy.[8][9][10]

-

Reactive Oxygen Species (ROS) Generation: The altered intracellular ion concentrations can lead to mitochondrial stress and the generation of reactive oxygen species (ROS).[11][12]

-

Activation of Stress-Activated Protein Kinases: Increased ROS can activate stress-activated protein kinases such as p38 MAPK.[11][12]

-

Induction of Autophagy: Cardiac glycosides can induce autophagy, a cellular self-degradation process, through the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway.[8]

-

Induction of Apoptosis: The signaling cascade can also lead to the induction of apoptosis (programmed cell death) through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[9][12]

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound.

Experimental Workflow for Isolation of this compound

Caption: Historical workflow for this compound isolation.

Conclusion

This compound remains a molecule of significant interest, not only for its historical role in cardiology but also for its complex and multifaceted interactions with cellular signaling pathways. This guide has provided a comprehensive overview of its historical context, key experimental data and protocols, and the molecular mechanisms underlying its effects. For researchers and drug development professionals, a thorough understanding of this foundational cardiac glycoside can offer valuable insights into the broader field of natural product pharmacology and the development of novel therapeutics targeting ion pumps and related signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term use of K-strophanthin in advanced congestive heart failure due to dilated cardiomyopathy: a double-blind crossover evaluation versus digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Digitalis and strophanthus - first beginnings of clinical pharmacology in Germany (Hans Horst Meyer, Albert Fraenkel, Ernst Edens)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

- 7. k-Strophanthidin - Wikipedia [en.wikipedia.org]

- 8. Cardiac Glycosides as Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiac glycoside sensitized hepatocellular carcinoma cells to TRAIL via ROS generation, p38MAPK, mitochondrial transition, and autophagy mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comparative Analysis of k-Strophanthoside and Ouabain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of two historically significant cardiac glycosides: k-Strophanthoside and ouabain. It delves into early comparative studies, focusing on their core mechanism of action—the inhibition of the Na+/K+-ATPase pump—and the resultant physiological effects. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing experimental protocols from key early research, and visualizing the underlying biochemical pathways and experimental workflows.

Introduction

This compound and ouabain (also known as g-strophanthin) are potent cardiotonic steroids that have been used for centuries as arrow poisons and later as therapeutic agents for heart conditions.[1] Their primary pharmacological effect stems from their ability to bind to and inhibit the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2] This inhibition leads to a cascade of events, most notably an increase in intracellular calcium concentration in cardiomyocytes, resulting in a positive inotropic effect (increased force of myocardial contraction).[3] While both compounds share this fundamental mechanism, early comparative studies revealed significant differences in their pharmacokinetic and pharmacodynamic profiles. This guide aims to collate and present this early comparative data to provide a detailed understanding of their similarities and distinctions.

Quantitative Data Comparison

The following tables summarize key quantitative data from early comparative studies on this compound and ouabain.

Table 1: Comparative Pharmacokinetics in Humans

| Parameter | This compound | Ouabain | Reference |

| Administration Route | Oral | Intravenous | Oral |

| Enteral Absorption | 16% | - | 1.4% |

| Renal Excretion (% of dose) | 11% (oral), 73% (IV) | 33% (IV) | |

| Elimination Half-life (t½) | 22 hours (oral), 99 hours (IV) | 23 hours (IV) | |

| Metabolism | Extensively metabolized after oral administration (80% as metabolites). After IV, about 30% excreted as metabolites. | Minimally metabolized. About 80% of the renally excreted amount is unchanged ouabain. |

Data from a 1986 study by Rojsathaporn et al. in 33 healthy male volunteers.

Table 2: Comparative In Vitro Data (Various Species)

| Parameter | This compound | Ouabain | Species/Tissue | Reference |

| Na+/K+-ATPase Inhibition (IC50) | Data not available in direct comparative early studies | ~1 µM (guinea pig heart) | Guinea Pig Heart | |

| Binding Affinity (Kd) | Data not available in direct comparative early studies | ~4 x 10⁻⁸ M (rat heart), ~1.3 x 10⁻⁷ M (guinea pig heart) | Rat and Guinea Pig Heart |

Note: Direct comparative IC50 and Kd values for this compound and ouabain from the same early studies under identical conditions are scarce in the readily available literature. The provided ouabain data serves as a benchmark.

Experimental Protocols

This section details the methodologies employed in key early experiments to comparatively assess the effects of this compound and ouabain.

Determination of Pharmacokinetics in Humans (Rojsathaporn et al., 1986)

-

Study Design: A single-dose, crossover study in 33 healthy male volunteers.

-

Drug Administration:

-

Oral: Single dose of either this compound or ouabain.

-

Intravenous: Single dose of either this compound or ouabain.

-

-

Sample Collection: Urine samples were collected over a specified period.

-

Analytical Methods:

-

Radioimmunoassay (RIA): Used to determine the concentrations of the glycosides and their metabolites in urine.

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the parent glycosides and their various metabolites.

-

-

Data Analysis: Enteral absorption was calculated by comparing the total amount of substance excreted in the urine after oral administration with that after intravenous administration. The elimination half-life was calculated from the renal excretion data.

Measurement of Inotropic Effects on Isolated Heart Preparations

A common early method for assessing the cardiotonic properties of these compounds was the Langendorff isolated heart preparation.

-

Preparation:

-

A heart (e.g., from a guinea pig or rabbit) is excised and immediately mounted on a Langendorff apparatus.

-

The aorta is cannulated, and a perfusion solution (e.g., Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C) is retrogradely perfused through the coronary arteries.

-

A force transducer is attached to the apex of the ventricle to measure the force of contraction.

-

-

Experimental Procedure:

-

The heart is allowed to stabilize, and baseline contractile force is recorded.

-

This compound or ouabain is introduced into the perfusate at various concentrations.

-

The change in the force of contraction is recorded to determine the positive inotropic effect.

-

Dose-response curves can be generated to compare the potency of the two compounds.

-

Na+/K+-ATPase Inhibition Assay

Early studies measured the inhibition of Na+/K+-ATPase activity by quantifying the hydrolysis of ATP.

-

Enzyme Preparation:

-

A tissue rich in Na+/K+-ATPase (e.g., brain cortex, kidney medulla, or cardiac muscle) is homogenized.

-

The microsomal fraction, containing the membrane-bound Na+/K+-ATPase, is isolated by differential centrifugation.

-

-

Assay Procedure:

-

The microsomal preparation is pre-incubated with varying concentrations of this compound or ouabain.

-

The enzymatic reaction is initiated by the addition of ATP. The reaction buffer contains Na+, K+, and Mg2+. A parallel set of tubes without K+ is included to measure the Na+-ATPase activity, which is subtracted to determine the Na+/K+-ATPase specific activity.

-

The reaction is stopped after a defined period, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., the Fiske-Subbarow method).

-

-

Data Analysis: The concentration of the glycoside that causes 50% inhibition of the Na+/K+-ATPase activity (IC50) is determined to compare the inhibitory potency.

Signaling Pathways and Experimental Workflows

The interaction of this compound and ouabain with Na+/K+-ATPase initiates a cascade of intracellular events. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow for their comparison.

Core Signaling Pathway of Cardiac Glycosides

Experimental Workflow for Comparing Inotropic Effects

Conclusion

Early comparative studies of this compound and ouabain highlight important differences in their pharmacokinetic profiles, despite their shared mechanism of Na+/K+-ATPase inhibition. This compound exhibits greater oral absorption and a longer intravenous half-life compared to ouabain, which is poorly absorbed orally and has a shorter half-life. While both are potent inotropic agents, the nuances of their interaction with different Na+/K+-ATPase isoforms and their subsequent effects on intracellular signaling pathways were areas of ongoing investigation in later research. This guide provides a foundational overview based on early comparative data, offering a valuable historical and scientific context for researchers in pharmacology and drug development. Further investigation into more recent literature is recommended for a complete understanding of the diverse biological roles of these fascinating compounds.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Ouabain - the optimal prevention of myocardial infarction [ouabain.twoday.net]

- 3. Pharmacokinetics of digoxin cross-reacting substances in patients with acute yellow oleander (Thevetia peruviana) poisoning, including the effect of activated charcoal - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity and Safety Profiling of k-Strophanthoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

k-Strophanthoside, a cardiac glycoside historically used in the treatment of heart failure, exhibits a narrow therapeutic index, necessitating a thorough understanding of its toxicity profile for any potential modern therapeutic development. This technical guide provides a comprehensive overview of the initial toxicity and safety data for this compound and its aglycone, strophanthidin. The primary mechanism of action, inhibition of the Na+/K+ ATPase pump, is the foundation for both its therapeutic and toxic effects, leading to alterations in cellular ion homeostasis and subsequent cardiotoxicity. This document summarizes available quantitative data on acute toxicity, cytotoxicity, and genotoxicity, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Acute Toxicity

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Fatal if swallowed |

| Acute Toxicity, Dermal | Fatal in contact with skin |

| Acute Toxicity, Inhalation | Fatal if inhaled |

Source: PubChem CID 20055295

The lack of precise LD50 values highlights a critical data gap in the safety profile of this compound and underscores the need for further acute toxicity studies.

Cytotoxicity

The cytotoxic effects of strophanthidin, the aglycone of this compound, have been evaluated against various cancer cell lines. These in vitro studies provide an initial indication of the concentrations at which this compound may induce cell death.

Table 2: In Vitro Cytotoxicity of Strophanthidin (Aglycone of this compound)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1.12 ± 0.04 |

| A549 | Lung Cancer | 0.529 ± 0.05 |

| HepG2 | Liver Cancer | 1.75 ± 0.02 |

Source: Reddy et al., 2020[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

Figure 1. MTT Assay Workflow for Cytotoxicity Assessment.

Detailed Steps:

-

Cell Seeding: Plate cells at a predetermined density in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Expose the cells to a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cardiotoxicity

The primary toxicity of this compound is its effect on the heart, a direct consequence of its mechanism of action.

Mechanism of Action and Signaling Pathways

This compound inhibits the Na+/K+ ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an increase in intracellular calcium concentration ([Ca2+]i). This rise in [Ca2+]i is the primary driver of both the inotropic (increased contractility) and toxic effects of cardiac glycosides.

Signaling Pathway of this compound-Induced Cardiotoxicity

Figure 2. Signaling Pathway of this compound Cardiotoxicity.

In addition to the direct effects of altered ion concentrations, studies on the related compound strophanthidin suggest the involvement of other signaling pathways in its cellular effects, including the mitogen-activated protein kinase (MAPK) and reactive oxygen species (ROS) pathways, which can contribute to cardiotoxicity.[2]

In Vivo Cardiotoxicity Assessment

While specific in vivo cardiotoxicity studies for this compound are limited, a general protocol for assessing cardiac safety in animal models is outlined below.

Experimental Workflow for In Vivo Cardiotoxicity Assessment

Figure 3. Workflow for In Vivo Cardiotoxicity Assessment.

Detailed Steps:

-

Animal Model: Select an appropriate animal model (e.g., rats, rabbits, guinea pigs) based on the study objectives.

-

Dose Administration: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal) at various dose levels determined from a dose-ranging study.

-

Cardiovascular Monitoring: Continuously monitor cardiovascular parameters, including:

-

Electrocardiogram (ECG): To detect changes in heart rhythm, such as arrhythmias and alterations in the QT interval.

-

Blood Pressure and Heart Rate: To assess hemodynamic effects.

-

-

Data Analysis: Analyze the collected data to determine the dose-dependent effects of this compound on cardiovascular function and identify the onset of toxic effects.

Genotoxicity

Currently, there is a lack of specific data on the genotoxicity of this compound from standard assays like the Ames test and the in vivo micronucleus assay. However, a study on the related compound strophanthidin has suggested that it may cause DNA damage, as indicated by the comet assay.[1]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Experimental Protocol: Ames Test (OECD 471)

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The test substance is evaluated for its ability to induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

Workflow for Ames Test

Figure 4. Workflow for the Ames Test.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage.

Experimental Protocol: In Vivo Micronucleus Assay (OECD 474)

Principle: The assay assesses the formation of micronuclei in polychromatic erythrocytes (immature red blood cells) in the bone marrow or peripheral blood of treated animals. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Workflow for In Vivo Micronucleus Assay

Figure 5. Workflow for the In Vivo Micronucleus Assay.

Conclusion and Future Directions

The available data indicate that this compound is a highly toxic compound, with its primary toxicity manifesting as cardiotoxicity due to the inhibition of Na+/K+ ATPase. While in vitro cytotoxicity data for a related compound exists, there is a significant lack of quantitative acute toxicity data (LD50 values) and specific genotoxicity data for this compound. To provide a more complete safety profile, future research should focus on:

-

Acute Toxicity Studies: Determining the oral, dermal, and inhalation LD50 values in relevant animal models.

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broader panel of cell lines, including both cancerous and non-cancerous human cell lines.

-

In Vivo Cardiotoxicity Studies: Conducting detailed in vivo studies to characterize the dose-dependent effects on cardiovascular parameters and establish a clear no-observed-adverse-effect level (NOAEL).

-

Standard Genotoxicity Assays: Performing Ames and in vivo micronucleus tests to definitively assess the mutagenic and clastogenic potential of this compound.

-

Elucidation of Secondary Signaling Pathways: Further investigation into the role of signaling pathways beyond Na+/K+ ATPase inhibition in mediating the toxic effects of this compound.